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molecular formula C8H6BrNO5 B1590988 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS No. 40258-72-8

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Cat. No. B1590988
M. Wt: 276.04 g/mol
InChI Key: QVNQBMGIVJNPJH-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

(I4A): Methyl 4-hydroxy-3-nitrobenzoate (15 g, 76 mmol) was suspended in acetic acid (152 ml) and then treated with NBS (20.31 g, 114 mmol). The mixture became a homogeneous yellow solution which was stirred for 2 h. The mixture was quenched with water and the suspension was filtered. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (20 g) was obtained as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20.31 g
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].C1C(=O)N([Br:22])C(=O)C1>C(O)(=O)C>[Br:22][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([N+:12]([O-:14])=[O:13])[C:2]=1[OH:1])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20.31 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
152 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
FILTRATION
Type
FILTRATION
Details
the suspension was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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